molecular formula C7H12O B1584985 1-Methoxycyclohexene CAS No. 931-57-7

1-Methoxycyclohexene

Cat. No. B1584985
CAS RN: 931-57-7
M. Wt: 112.17 g/mol
InChI Key: HZFQGYWRFABYSR-UHFFFAOYSA-N
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Description

1-Methoxycyclohexene is an organic compound with the molecular formula C7H12O . It is also known by other names such as 1-Methoxycyclohexen, 1-Méthoxycyclohexène, and Cyclohexene, 1-methoxy- .


Molecular Structure Analysis

The molecular structure of 1-Methoxycyclohexene consists of a cyclohexene ring with a methoxy group attached . The average mass of the molecule is 112.170 Da .


Chemical Reactions Analysis

In the presence of dilute hydrochloric acid, 1-Methoxycyclohexene undergoes a reaction to produce methanol along with another organic product . The reaction involves the initial protonation of the methoxy group followed by the nucleophilic attack of water with hemiacetal formation .


Physical And Chemical Properties Analysis

1-Methoxycyclohexene has a density of 0.9±0.1 g/cm3, a boiling point of 165.3±19.0 °C at 760 mmHg, and a vapour pressure of 2.5±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 38.5±3.0 kJ/mol and a flash point of 44.7±17.2 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis : 1-Methoxycyclohexene is synthesized from cyclohexanone with dimethyl orthoformate, using BPO4 as a catalyst under reduced pressure. This method achieves an overall yield of 83% (Shi, 2006).
  • Electron Diffraction Study : Electron diffraction analysis has been used to investigate the molecule's conformation, particularly the cis conformation of the vinyl ether portion in the gas phase (Lowrey et al., 1973).

Chemical Reactions and Mechanisms

  • Gas-phase Elimination Reaction : In gas-phase elimination reactions, 1,4-Elimination is heavily favored over 1,2-elimination when strong bases are used. The 1,2-pathway becomes more competitive with weaker bases, indicating a shift from E1 cB to E2 mechanisms (Rabasco & Kass, 1991).
  • Reduction by Dissolving Metals : Reduction of 1-methoxycyclohexa-1,3-dienes with metal-ammonia solutions yields mixtures of cyclohexenes and 1-methoxycyclohexenes. The reaction mechanism is influenced by the presence of an alcohol (Birch & Rao, 1970).

Applications in Synthesis

  • Erythromycin Oxime Protection : 1-Methoxycyclohexene has been investigated for hydroxylprotection in erythromycin oxime, showing potential as a protective reagent in clarithromycin synthesis (Jian-hua, 2003).2. Mn(III)-Promoted Annulation : The compound reacts with ethyl acetoacetate in the presence of Mn(III) acetate, leading to adducts that can be hydrolyzed to yield hydrindenone derivatives, showcasing its role in complex organic syntheses (Corey & Ghosh, 1987).

Reaction with Other Chemicals

  • Interaction with N-Bromosuccinimide : 1-Methoxycyclohexene's interaction with N-bromosuccinimide results in a mixture of stereoisomeric bromohydrins, leading to epoxycyclohexane derivatives (Bannard et al., 1965).
  • Photochemical Reactions : 1-Methoxycyclohexene undergoes photochemical [1,3] acyl migration, serving as a precursor to cis-bicyclo[4.3.0]non-4-en-7-ones, demonstrating its role in photochemical synthesis routes (Uyehara et al., 1986).

Polymerization and Molecular Reactions

  • Polymerization with Transition Metal Catalysts : Polymerization of 1-methoxy-1-ethynylcyclohexane (a related compound) by various transition metal catalysts has been studied, highlighting its potential in polymer science (Liaw & Tsai, 1997).
  • Ylide Intermediates in Reactions : The stereodirecting effects of substrate substituents were examined in the addition of singlet methylene to the double bonds of 3-methoxycyclohexene, providing insight into the dynamics of ylide intermediates (Cubbage et al., 1997).

Safety And Hazards

1-Methoxycyclohexene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause drowsiness or dizziness .

properties

IUPAC Name

1-methoxycyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFQGYWRFABYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239269
Record name Cyclohexene, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxycyclohexene

CAS RN

931-57-7
Record name Cyclohexene, 1-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 931-57-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
335
Citations
AH Lowrey, CF George, P D'Antonio… - The Journal of Chemical …, 1973 - pubs.aip.org
An electron diffraction investigation of 1‐methoxycyclohexene was undertaken to determine if the molecule possesses a favored conformation for the vinyl ether portion. In the gas phase…
Number of citations: 15 pubs.aip.org
RAB Bannard, AA Casselman… - Canadian Journal of …, 1965 - cdnsciencepub.com
Interaction of 1-methoxycyclohexene-2 and aqueous N-bromosuccinimide gave a mixture of stereoisomeric bromohydrins, which, on treatment with aqueous sodium hydroxide, …
Number of citations: 23 cdnsciencepub.com
F Rosas, RM Domínguez, M Tosta… - Journal of Physical …, 2010 - Wiley Online Library
… The thermal elimination kinetics of 1,1-dimethoxycyclohexane to give 1-methoxycyclohexene and methanol is unimolecular, homogeneous, and obeys a first-order rate law. The …
Number of citations: 18 onlinelibrary.wiley.com
JHH Chan, B Rickborn - Journal of the American Chemical …, 1968 - ACS Publications
… methyl ether (2), 0.50; 1-cyclohexenylmethanol (3), 0.46; cú-5-methylcyclohexenol (4), 1.54; í/wzí-5-methylcyclohexenoí (5), 0.46; 3-cyclohexenol (6), 0.091; 1-methoxycyclohexene (7), …
Number of citations: 100 pubs.acs.org
F Rosas, A Maldonado, J Lezama… - The Journal of …, 2012 - ACS Publications
… Recently, the homogeneous, unimolecular gas-phase elimination kinetics of 1,1-dimethoxycyclohexane was found to give 1-methoxycyclohexene and methanol. (9) Additional data in …
Number of citations: 2 pubs.acs.org
G Graner, E Hirota, T Iijima, K Kuchitsu… - … Containing Five or More …, 2003 - Springer
This document is part of Subvolume D ‘Molecules Containing Five or More Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
GE Lienhard, TC Wang - Journal of the American Chemical …, 1969 - ACS Publications
… Abstract: The rate constants for the catalysis of the enolization of cyclohexanone and of the hydrolysis of 1methoxycyclohexene by a number of general acids have been determined in …
Number of citations: 90 pubs.acs.org
A Feliczak-Guzik, P Szczyglewska, M Jaroniec… - Catalysis Today, 2020 - Elsevier
… reaction products, methoxycyclohexane and 1-methoxycyclohexene. Along with increasing … generally increased (65–96 %) reducing the amount of 1-methoxycyclohexene (0–27 %). …
Number of citations: 15 www.sciencedirect.com
PD Bartlett, AA Frimer - Heterocycles, 1978 - cir.nii.ac.jp
The reaction of Singlet Oxygen with 1-Methoxycyclohexene | CiNii Research … The reaction of Singlet Oxygen with 1-Methoxycyclohexene …
Number of citations: 34 cir.nii.ac.jp
BG Gowenlock, J Pfab, G Kresze - Journal of the Chemical Society …, 1974 - pubs.rsc.org
… Varying amounts of cyclohexanone oxime, 1, 1-dimethoxycyclohexane, cyclohexanone, and small amounts of 1-methoxycyclohexene were observed. Gas evolution was absent in …
Number of citations: 10 pubs.rsc.org

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